4-((1-benzyl-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-butylbenzamide

Description

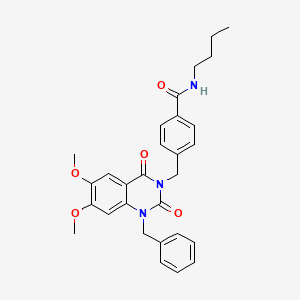

This compound belongs to the quinazolinone class, characterized by a bicyclic core with two ketone groups at positions 2 and 4. The benzyl substituent at position 1 and the 6,7-dimethoxy groups on the quinazolinone ring are critical for its structural identity. The N-butylbenzamide moiety at position 3 enhances lipophilicity while maintaining moderate solubility. Quinazolinones are known for diverse biological activities, including antiviral and enzyme inhibitory properties .

Properties

IUPAC Name |

4-[(1-benzyl-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl)methyl]-N-butylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O5/c1-4-5-15-30-27(33)22-13-11-21(12-14-22)19-32-28(34)23-16-25(36-2)26(37-3)17-24(23)31(29(32)35)18-20-9-7-6-8-10-20/h6-14,16-17H,4-5,15,18-19H2,1-3H3,(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBDGNGELPLPST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-benzyl-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-butylbenzamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

Introduction of the Benzyl Group: Benzylation of the quinazolinone core using benzyl halides under basic conditions.

Dimethoxylation: Introduction of methoxy groups via methylation reactions.

Attachment of the Butylbenzamide Moiety: This step involves the coupling of the quinazolinone intermediate with butylbenzamide under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinone derivatives.

Substitution: The benzyl and butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Quinone derivatives.

Reduction Products: Dihydroquinazolinone derivatives.

Substitution Products: Various substituted quinazolinone derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new quinazolinone derivatives with potential biological activities.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor, receptor modulator, or signaling pathway regulator.

Medicine

The compound has potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities. It is often evaluated in preclinical studies for its efficacy and safety.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((1-benzyl-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-butylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Key Observations:

Quinazolinone Substituents: The 1-benzyl group in the target compound is replaced with 1-(4-dimethylaminobenzyl) in , enhancing polarity via the dimethylamino group .

Benzamide Variations :

- N-butyl (target) reduces steric hindrance and lipophilicity compared to N-phenyl (, logP = 5.33) or N-(oxetan-3-ylmethyl) (), which introduces a polar oxetane ring .

- N-(2-methoxybenzyl) () adds aromaticity and hydrogen-bonding capacity, increasing polar surface area (~98 Ų vs. 69.6 Ų in the target) .

Biological Activity

The compound 4-((1-benzyl-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-butylbenzamide is a derivative of quinazoline and has drawn attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 398.46 g/mol. Its structure includes a quinazoline moiety, which is known for various biological activities.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| A549 | 12.8 |

These results suggest that the compound may interfere with cancer cell growth through apoptosis induction and cell cycle arrest mechanisms.

2. Acetylcholinesterase Inhibition

The compound has been investigated as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of Alzheimer's disease. In vitro studies revealed that it inhibits AChE with an IC50 value of approximately 5.90 µM and BuChE at around 6.76 µM . This dual inhibition mechanism is particularly significant as it suggests potential therapeutic benefits in neurodegenerative conditions.

Docking studies have indicated that the compound binds effectively to the active sites of AChE and BuChE, forming hydrogen bonds with key amino acid residues. This interaction enhances its inhibitory potency against these enzymes, making it a candidate for further development in treating Alzheimer's disease .

Case Studies

Several case studies have documented the efficacy of similar quinazoline derivatives:

- Study on MCF-7 Cells : A derivative showed an IC50 value of 10 µM, indicating potent anticancer activity.

- Alzheimer's Disease Models : Compounds with similar structures demonstrated improved cognitive function in animal models when administered at dosages corresponding to the effective concentrations observed in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.